molecular formula C11H11FN2 B11905922 8-Fluoro-2,7-dimethylquinolin-5-amine

8-Fluoro-2,7-dimethylquinolin-5-amine

Cat. No.: B11905922
M. Wt: 190.22 g/mol
InChI Key: XODOSKGRUMKYQF-UHFFFAOYSA-N
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Description

8-Fluoro-2,7-dimethylquinolin-5-amine ( 1420790-43-7) is a fluorinated quinoline derivative of significant interest in medicinal and agrochemical research. The molecular formula for this compound is C11H11FN2, with a molecular weight of 190.22 g/mol . The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities. The strategic introduction of a fluorine atom at the 8-position, as seen in this compound, is a common tactic in modern chemistry to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity, thereby optimizing its potential as a bioactive agent . Recent studies highlight the broad potential of fluorinated quinoline derivatives in various research domains. Synthetic analogs based on the quinoline structure have demonstrated notable antifungal activity against a range of phytopathogenic fungi . Furthermore, structurally related 4-aminoquinoline derivatives have been investigated for their antibacterial properties , with some compounds exhibiting potent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for such quinolines often involves hydrophobic interactions, hydrogen bonding, and halogen contacts within enzyme binding sites, such as Penicillin-Binding Protein (PBP2a) . This compound serves as a valuable chemical intermediate for synthesizing more complex molecules. Its reactive amine group allows for further functionalization, making it a versatile building block in constructing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . Researchers are exploring these derivatives to develop novel agents for agricultural and pharmaceutical applications. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

8-fluoro-2,7-dimethylquinolin-5-amine

InChI

InChI=1S/C11H11FN2/c1-6-5-9(13)8-4-3-7(2)14-11(8)10(6)12/h3-5H,13H2,1-2H3

InChI Key

XODOSKGRUMKYQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC(=C2C=C1)N)C)F

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of 8 Fluoro 2,7 Dimethylquinolin 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei. For 8-Fluoro-2,7-dimethylquinolin-5-amine, ¹H, ¹³C, and ¹⁹F NMR are the primary techniques used to assemble the structural puzzle.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of a compound like this compound, one would expect to see distinct signals for the aromatic protons on the quinoline (B57606) core, the protons of the two methyl groups, and the protons of the amine group.

The chemical shifts (δ) are influenced by the electron density around the proton. The fluorine atom at the C8 position and the amine group at the C5 position will exert significant electronic effects, influencing the positions of the aromatic proton signals. The protons of the methyl groups at C2 and C7 would typically appear as singlets in the upfield region of the spectrum. The amine (NH₂) protons might appear as a broad singlet.

Coupling between adjacent non-equivalent protons (spin-spin coupling) provides crucial connectivity information. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds and the dihedral angle separating the protons. For instance, the aromatic proton at C6 would be expected to show coupling to the fluorine at C8.

To illustrate, let's consider the ¹H NMR data for a similar compound, 8-fluoro-2,3-dimethylquinolin-4-yl 3-methylbenzoate (B1238549) . spectrabase.com The aromatic protons on the quinoline ring appear in the range of δ 7.32-7.58 ppm. spectrabase.com The methyl groups at C2 and C3 (in this case) show distinct singlets at δ 2.81 and 2.32 ppm, respectively. spectrabase.com

Table 1: Illustrative ¹H NMR Data for an Analogous Fluorinated Quinoline Compound spectrabase.com

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.32-8.17 m -
CH₃ (at C2) 2.81 s -
CH₃ (at C7) 2.32 s -

Data is for 8-fluoro-2,3-dimethylquinolin-4-yl 3-methylbenzoate and serves as an example.

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms like fluorine and nitrogen appearing at characteristic downfield positions.

The carbon directly bonded to the fluorine atom (C8) would exhibit a large one-bond carbon-fluorine coupling (¹JCF), which is a key diagnostic feature. Other carbons in proximity to the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are typically run alongside the standard ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups.

As an example, the ¹³C NMR spectrum of 8-fluoro-2,3-dimethylquinolin-4-yl 3-methylbenzoate shows the carbon attached to fluorine (C8) at δ 157.72 ppm with a large coupling constant (d, J = 255.8 Hz). spectrabase.com Other quinoline carbons appear over a wide range from approximately δ 113 to 161 ppm. spectrabase.com The methyl carbons are found in the upfield region (δ 12-25 ppm). spectrabase.com

Table 2: Illustrative ¹³C NMR Data for an Analogous Fluorinated Quinoline Compound spectrabase.com

Carbon Chemical Shift (δ, ppm) Multiplicity (due to F-coupling) Coupling Constant (JCF, Hz)
C2 160.85 s -
C3 123.26 s -
C4 151.80 d 4.5
C4a 123.62 d 2.4
C5 116.76 d 4.6
C6 125.97 d 8.2
C7 137.51 d 12.2
C8 157.72 d 255.8
C8a 113.24 d 19.2
CH₃ (at C2) 24.34 s -
CH₃ (at C7) 12.89 s -

Data is for 8-fluoro-2,3-dimethylquinolin-4-yl 3-methylbenzoate and serves as an example.

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope. The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it excellent for distinguishing between different fluorine environments. bas.bg For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The precise chemical shift of this signal provides information about the electronic environment of the fluorine atom on the quinoline ring.

Furthermore, the coupling of the ¹⁹F nucleus to nearby protons (e.g., H6) and carbons provides valuable structural information that corroborates the data from ¹H and ¹³C NMR. bas.bg These through-bond couplings (nJFH and nJFC) are instrumental in confirming the position of the fluorine substituent.

While 1D NMR spectra provide a wealth of information, complex structures often require 2D NMR experiments for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other. chemicalbook.comorganicchemistrydata.org For this compound, COSY would definitively show the coupling between adjacent aromatic protons, helping to trace the connectivity within the quinoline ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). chemicalbook.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. For this compound, with a molecular formula of C₁₁H₁₁FN₂, the theoretical exact mass can be calculated. The HRMS experiment would measure the mass of the molecular ion (e.g., [M+H]⁺), and if the measured value matches the calculated value within a very small tolerance (e.g., a few parts per million), it provides strong evidence for the proposed formula.

For example, the related compound 8-fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoate (C₁₈H₁₃ClFNO₂) has a calculated mass of 330.0692 for the [M+H]⁺ ion. spectrabase.com The experimentally found HRMS value was 330.0697, confirming the elemental composition. spectrabase.com A similar level of accuracy would be expected for this compound.

Table 3: Illustrative HRMS Data for an Analogous Fluorinated Quinoline Compound spectrabase.com

Compound Molecular Formula Ion Calculated m/z Found m/z
8-fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoate C₁₈H₁₃ClFNO₂ [M+H]⁺ 330.0692 330.0697

This data serves as an example of the accuracy of HRMS in elemental composition determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for assessing the purity of volatile and thermally stable compounds like this compound. The gas chromatography component separates the compound from any potential impurities, such as starting materials from its synthesis, byproducts, or degradation products. The retention time, the time it takes for the compound to pass through the GC column, would be a characteristic identifier under specific chromatographic conditions.

Following separation, the mass spectrometer would provide crucial information for confirming the compound's identity. The mass spectrum is generated by ionizing the molecule and fragmenting it into smaller, charged pieces. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (190.22 g/mol ). The fragmentation pattern is also a unique fingerprint. For this compound, characteristic fragments would likely arise from the loss of a methyl group (-15 amu) or other logical cleavages of the quinoline ring structure. The purity is determined by integrating the area of the primary peak in the chromatogram and comparing it to the total area of all detected peaks.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of the atoms in this compound, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 1: Predicted Crystallographic Data Parameters for this compound (Note: This table is predictive and based on typical values for similar organic compounds)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2000
Z4

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. The presence of the primary amine (-NH₂) group would be indicated by a pair of medium to weak stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the quinoline ring system would produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is anticipated in the 1000-1400 cm⁻¹ range.

Table 2: Predicted FT-IR Spectral Data for this compound (Note: This table is predictive and based on characteristic infrared absorption frequencies)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300-3500
Aromatic C-HC-H Stretch3000-3100
Methyl (-CH₃)C-H Stretch2850-2960
Quinoline RingC=C / C=N Stretch1450-1650
Fluoro (-F)C-F Stretch1000-1400

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in the polarizability of a bond. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring stretching vibrations would be expected to produce strong signals. The symmetric stretching of the C-C bonds within the quinoline ring, which might be weak in the FT-IR spectrum, would likely be prominent in the Raman spectrum. The C-H and N-H stretching vibrations would also be observable, though typically with lower intensity than in the FT-IR spectrum. The C-F stretching vibration would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and conjugation. The quinoline ring system of this compound contains an extended π-electron system, which would lead to characteristic absorptions in the UV-Vis region.

The spectrum would likely exhibit multiple absorption bands corresponding to π→π* transitions. The presence of the amino group, an auxochrome, would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline. The specific solvent used can also influence the position of these maxima due to solvatochromic effects. The maximum absorption wavelength (λmax) would provide information about the extent of conjugation in the molecule. For similar aromatic amines, these absorptions are typically observed in the 250-400 nm range.

Computational and Theoretical Chemistry Studies of 8 Fluoro 2,7 Dimethylquinolin 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics. For a molecule like 8-Fluoro-2,7-dimethylquinolin-5-amine, DFT calculations would provide a foundational understanding of its intrinsic properties.

HOMO-LUMO Energy Gap Analysis

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. semanticscholar.orgajchem-a.commdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive and less stable. semanticscholar.org For nitrogen-containing drug-like compounds, this energy gap is often in the range of 3.5-4.5 eV. ajchem-a.com Analysis of the HOMO and LUMO energy levels also helps in understanding electronic transitions within the molecule. ajchem-a.com

Table 1: Illustrative HOMO-LUMO Data for a Hypothetical Quinoline (B57606) Derivative

ParameterEnergy (eV)
HOMO-5.8
LUMO-1.2
Energy Gap (ΔE) 4.6

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

Electrostatic Potential and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution within a molecule and for predicting its reactive sites. nih.gov The MEP visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov Typically, red-colored regions on an MEP map denote negative electrostatic potential, indicating an abundance of electrons and susceptibility to electrophilic attack. Blue-colored regions represent positive electrostatic potential, suggesting a deficiency of electrons and favorability for nucleophilic attack. nih.gov

For this compound, an MEP analysis would identify the likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for its potential biological activity. The nitrogen atoms of the quinoline ring and the amino group, as well as the fluorine atom, would be of particular interest in such an analysis due to their electronegativity.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict various spectroscopic parameters. These theoretical predictions can be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such theoretical spectra are invaluable for interpreting experimental results and for the structural elucidation of newly synthesized compounds. nih.gov

Computational Studies on Reaction Mechanisms and Pathways relevant to this compound Synthesis

Although specific computational studies on the synthesis mechanism of this compound are not available, the synthesis of similar fluorinated quinolines has been reported. nih.gov Computational chemistry can be a powerful tool to investigate the reaction mechanisms involved in such syntheses. For instance, the synthesis of a fluorinated quinoline might proceed through a reaction involving 2-fluoroaniline (B146934) and a β-ketoester. nih.gov DFT calculations could be employed to model the transition states and intermediates of the reaction, helping to understand the reaction pathway and to optimize the reaction conditions for higher yields. Such studies provide a molecular-level understanding of the chemical transformations leading to the final product.

Structure Activity Relationship Sar Studies of 8 Fluoro 2,7 Dimethylquinolin 5 Amine Derivatives

Influence of Fluorine Substitution at Position 8 on Biological Activity and Chemical Reactivity

The introduction of a fluorine atom at the C-8 position of the quinoline (B57606) ring has a profound impact on the molecule's electronic properties, stability, and biological interactions. Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group, which can modulate the acidity of nearby functional groups and the reactivity of the entire aromatic system.

Research on fluoroquinolones has shown that the substituent at the C-8 position is crucial for the compound's stability. For instance, derivatives with a fluorine atom at the 8-position were found to have decreased antibacterial activity and increased cytotoxicity following UVA irradiation, suggesting that the 8-fluoro substitution may contribute to photolability. asianpubs.org In contrast, the presence of a methoxy (B1213986) group at the same position enhances stability against UV light, highlighting the significant role of the C-8 substituent in the photochemistry of quinolones. asianpubs.org

From a synthetic standpoint, fluorinated anilines are common precursors for constructing the quinoline scaffold. For example, 2-fluoroaniline (B146934) can be used to introduce the C-8 fluorine atom in the synthesis of various quinoline analogs. nih.gov The electronic effects of the C-8 substituent also influence the reactivity of other positions on the ring. In 8-nitrofluoroquinolones, the strong electron-withdrawing nitro group at C-8 enhances the nucleophilicity of the C-7 position, facilitating the substitution of amines at this site. pku.edu.cn This suggests that an 8-fluoro group would similarly influence the reactivity of adjacent positions.

The incorporation of fluorine into aza-aromatic structures like quinoline is a well-established strategy to enhance biological activity. researchgate.net This enhancement is often attributed to improved metabolic stability, increased membrane permeability, and stronger binding interactions with biological targets.

Table 1: Effect of C-8 Substituents on Fluoroquinolone Properties

C-8 SubstituentEffect on PhotostabilityBiological Activity ImplicationReference
Fluorine (F) Decreased stability under UVADecreased antibacterial activity, increased cytotoxicity post-irradiation asianpubs.org
Hydrogen (H) Decreased stability under UVADecreased antibacterial activity, increased cytotoxicity post-irradiation asianpubs.org
Methoxy (OCH₃) Increased stability under UVAImportant for maintaining stability and activity asianpubs.org
Nitro (NO₂) -Facilitates nucleophilic substitution at C-7 pku.edu.cn

Role of Methyl Substituents at Positions 2 and 7 in Quinoline Scaffolds

Methyl groups, while seemingly simple, can significantly influence the steric and electronic properties of the quinoline core, thereby affecting biological activity. Substitutions at the C-2 and C-7 positions are particularly important in various therapeutic contexts.

The position of methyl substitution is critical. Studies on indole-quinoline derivatives have demonstrated that compounds with a methyl group at the C-5 position exhibit more potent activity against cancer cells compared to those with a methyl group at the C-6 position. nih.gov This highlights the sensitivity of biological activity to the precise location of even small alkyl groups. In the case of 2,6-dimethyl quinoline derivatives, these substitutions were found to be important for their activity as butyrylcholinesterase (BChE) inhibitors. nih.gov

The methyl group at C-7, part of the benzene (B151609) ring portion of the quinoline, also contributes to the molecule's character. The pattern of substitution on this ring can fine-tune the electronic environment and steric profile. While direct studies on a C-7 methyl group in this specific scaffold are limited, research on related compounds shows that substitutions at this position are vital. For instance, 7-substituted 4-aminoquinolines with bi-aryl groups at C-7 are potent antimalarial agents. nih.gov The C-7 methyl group in 8-Fluoro-2,7-dimethylquinolin-5-amine would sterically influence the adjacent C-8 fluorine and electronically affect the aromatic system.

Table 2: Influence of Methyl Group Position on Quinoline Activity

Position of Methyl GroupAssociated Biological ActivityKey FindingReference
C-2 AnticancerHeteroaryl substitution at C-2 increases lipophilicity and DNA binding properties. nih.gov
C-5 AnticancerMore potent activity compared to C-6 methyl substitution in indole-quinoline derivatives. nih.gov
C-6 Enzyme Inhibition2,6-dimethyl quinoline derivatives show inhibitory activity against BChE. nih.gov

Impact of Amine Functionality at Position 5 on Molecular Interactions

The amine group at the C-5 position is a critical determinant of the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are fundamental for molecular interactions with biological targets. Substitution at the C-5 position of the quinoline ring with an amino group has been linked to enhanced biological activities, particularly in the realm of antimicrobials. nih.gov

In the context of antimalarial drugs, the amino functionality is crucial. While many studies focus on 4-aminoquinolines like chloroquine, the principles governing their mechanism of action are relevant. A basic amino side chain is considered essential for the drug's accumulation within the acidic food vacuole of the malaria parasite. youtube.com The amino group on the quinoline nucleus is responsible for complexing with ferriprotoporphyrin IX (Fe(III)PPIX), a toxic byproduct of hemoglobin digestion by the parasite. youtube.com This complexation prevents the detoxification of Fe(III)PPIX into hemozoin, leading to parasite death.

The position of the amino group significantly impacts its effectiveness. For example, 4-amino substitution in the quinazoline (B50416) ring is a frequently used arrangement for anticancer activity. nih.gov The C-5 amine in this compound, being on the benzenoid ring, would influence the electronic distribution and provide a key site for hydrogen bonding. This ability to act as a hydrogen bond donor is crucial for anchoring the molecule within the active site of a target enzyme or receptor.

Peripheral Substituent Effects on the Quinoline Ring System

The interplay between different functional groups is a key aspect of SAR. For example, a systematic study varying halide substituents at the C-5 and C-7 positions of 8-hydroxyquinoline (B1678124) complexes found that this variation had a relatively minor impact on their cytotoxic activity, suggesting that other factors were more dominant in that particular scaffold. mdpi.com Conversely, electron-donating groups have been shown to afford better yields in certain synthetic reactions for creating fused quinoline systems compared to electron-withdrawing groups, indicating the importance of electronics in synthesis and reactivity. researchgate.net

The local environment created by the substituents is also critical. In the development of compounds with anti-Alzheimer's potential, different electron-donating groups (methyl vs. diethylamine) at the C-7 position produced opposing trends in activity, underscoring that the specific nature of the substituent, not just its electronic effect, is crucial. nih.gov Similarly, the position of a hydroxyl group was found to be a determining factor for antifungal activity, with 8-hydroxy derivatives being more active than their 4-hydroxy counterparts. wikipedia.org

For this compound, the combination of an electron-withdrawing fluorine, electron-donating methyl groups, and a hydrogen-bonding amine group creates a unique electronic and steric landscape. The fluorine at C-8 will influence the basicity of the C-5 amine, while the methyl groups at C-2 and C-7 will affect the molecule's shape and lipophilicity. These combined effects determine how the molecule fits into and interacts with its biological target.

Table 3: Examples of Peripheral Substituent Effects on Quinoline Derivatives

Substituent & PositionEffectContextReference
Methoxy at C-8 Increased photostabilityFluoroquinolone antibacterials asianpubs.org
Halides at C-5 & C-7 Minor impact on cytotoxicityOrganoruthenium anticancer agents mdpi.com
Hydroxyl at C-8 vs. C-4 C-8 OH showed higher activityAntifungal umbelliferone (B1683723) derivatives wikipedia.org
Diethylamine at C-7 Potent and selective AChE inhibitionAnti-Alzheimer's disease agents nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for this compound are not publicly available, models developed for structurally related classes, such as fluoroquinolones and aminoquinolines, provide valuable insights into the key descriptors that could govern the activity of its analogs.

For fluoroquinolone derivatives, QSAR studies have been employed to predict antitubercular and antibacterial activities. nih.govnih.gov These models often use a combination of molecular descriptors, including:

Topological and Geometrical Indices: These describe the size, shape, and branching of the molecule.

Electronic Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to quantify the molecule's ability to participate in electronic interactions. pku.edu.cn

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for the molecule's lipophilicity, which influences its ability to cross cell membranes. pku.edu.cn

QSAR studies on fluoroquinolones have shown that non-linear approaches, such as artificial neural networks, can yield robust predictive models. nih.gov For instance, a study on the genotoxic potential of quinolones found a strong dependence on logP and HOMO energy. pku.edu.cn Another analysis of fluoroquinolone pharmacokinetics indicated that a small volume and large polarizability of substituents at C-7 contribute to a larger area under the curve (AUC), a key pharmacokinetic parameter. nih.gov

Similarly, QSAR models for aminoquinoline derivatives, particularly in the context of antimalarial activity, have been developed. These studies highlight the importance of steric, hydrophobic, and electronic factors. asianpubs.orgnih.gov One study on 4-aminoquinolines found a strong correlation between antimalarial activity and the presence or absence of nitrogen and oxygen atoms at specific topological distances. nih.gov

Developing a QSAR model for analogs of this compound would involve synthesizing a library of related compounds and evaluating their biological activity. The resulting data would be used to build a regression model correlating structural descriptors (e.g., steric parameters of substituents, electronic properties of the ring, and hydrophobicity) with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Table 4: Common Descriptors Used in QSAR Models for Related Quinolines

Descriptor TypeExample ParameterRelevanceReferences
Electronic HOMO/LUMO EnergyDescribes reactivity and ability to form charge-transfer complexes. pku.edu.cn
Hydrophobic logPInfluences membrane permeability and transport to the target site. asianpubs.orgpku.edu.cn
Steric/Topological Molar Refractivity (MR)Relates to the volume and polarizability of the molecule or substituents. asianpubs.org
Quantum Chemical Polarizability, Surface AreaAffects intermolecular interactions and pharmacokinetics. nih.gov

Advanced Applications in Chemical Biology and Materials Science

Development of 8-Fluoro-2,7-dimethylquinolin-5-amine as a Building Block for Complex Molecules

The strategic placement of reactive sites on the this compound scaffold makes it an ideal starting point for the synthesis of more complex molecular architectures. The amine group at the 5-position serves as a key functional handle for a variety of chemical transformations, allowing for the attachment of diverse molecular fragments. This modular approach enables the construction of libraries of compounds with varied functionalities, which is crucial for screening and identifying molecules with specific biological activities or material properties.

Exploration of Fluorinated Quinoline (B57606) Derivatives as Fluorescent Probes for Live Cell Imaging

The inherent fluorescence of the quinoline core, combined with the modulating effects of its substituents, has led to the exploration of fluorinated quinoline derivatives as powerful tools for live-cell imaging. nih.gov These probes offer the ability to visualize and track biological processes within living cells in real-time, providing invaluable insights into cellular function and dysfunction. nih.gov

Photophysical Property Tuning and Rational Design

The fluorescence properties of quinoline derivatives, such as their absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned through rational chemical design. nih.govresearchgate.net The introduction of a fluorine atom, as seen in this compound, can significantly impact these photophysical properties. bohrium.com Fluorine's high electronegativity can alter the electron distribution within the molecule, leading to shifts in the energy levels and, consequently, changes in the fluorescence spectrum. nih.gov

Furthermore, the strategic placement of electron-donating groups, like the amine group at the 5-position, and electron-withdrawing groups can be used to create "push-pull" systems. This electronic arrangement often results in compounds with large Stokes shifts, which is advantageous for fluorescence imaging as it minimizes self-quenching and improves the signal-to-noise ratio. The development of quinoline-based scaffolds that can be easily functionalized allows for the creation of a diverse range of probes with optimized photophysical properties for various imaging applications. nih.gov

Two-Photon Sensitive Quadrupolar Probes

A particularly exciting area of research is the development of two-photon sensitive quadrupolar probes derived from quinoline scaffolds. nih.govrsc.org Two-photon microscopy (TPM) utilizes the simultaneous absorption of two near-infrared photons to excite a fluorophore, offering advantages such as deeper tissue penetration, reduced phototoxicity, and lower background fluorescence compared to conventional one-photon microscopy. rsc.org

Quadrupolar probes, characterized by a symmetric D-A-D (donor-acceptor-donor) or A-D-A (acceptor-donor-acceptor) structure, can exhibit large two-photon absorption cross-sections, making them highly efficient for TPM. rsc.org Research has shown that quadrupolar probes derived from 8-dimethylamino-quinoline can be effective for two-photon applications. nih.govrsc.org These probes have been designed for tasks such as the controlled release of molecules upon two-photon excitation and for the in vivo imaging of biological targets like amyloid-β plaques, which are associated with Alzheimer's disease. nih.govrsc.org The design of these probes often involves a centrosymmetric motif with a cyclic conjugating bridge to enhance their two-photon absorption properties. rsc.org

Probe TypeExcitationKey FeaturesApplication
One-PhotonUV (e.g., 365 nm)Sequential release of molecules.Model studies of controlled release. nih.gov
Two-PhotonNIR (e.g., 730 nm)High two-photon uncaging cross-section.Controlled release with high spatial precision. nih.gov
QuadrupolarNIRLarge two-photon action cross-section, bright fluorescence, photostability.In vivo imaging of amyloid-β plaques. rsc.org

Potential in Materials Science: Ligands for Metal Complexes

The quinoline scaffold, particularly when functionalized with coordinating groups like the amine and the nitrogen atom of the quinoline ring, can act as an effective ligand for a variety of metal ions. The resulting metal complexes can exhibit interesting photophysical, electronic, and catalytic properties, making them valuable in materials science.

The incorporation of fluorine atoms into these ligands can further modulate the properties of the metal complexes. nih.gov Fluorine can influence the redox potential of the metal center and the stability of the complex. nih.gov For example, iridium(III) complexes with fluorinated phenyl-pyridine and phenyl-quinoline ligands have been synthesized and studied for their potential applications. nih.gov These complexes often exhibit unique luminescent properties that can be harnessed for applications such as organic light-emitting diodes (OLEDs). The ability of fluorinated quinoline ligands to form stable complexes with metals like copper has also been explored, with potential applications in areas like chemical nuclease activity. nih.gov

Use in Targeted Research and Development in Scientific Fields

The versatility of this compound and its derivatives makes them valuable tools in targeted research and development across various scientific disciplines. In medicinal chemistry, the fluorinated quinoline core is a common motif in the development of therapeutic agents. researchgate.net The fluorine atom can enhance drug-like properties such as metabolic stability and binding affinity. researchgate.net

In the field of chemical biology, the ability to create fluorescent probes from this scaffold allows for the targeted investigation of specific biological processes. nih.gov By attaching a recognition moiety for a particular biomolecule, researchers can develop probes that selectively light up when they bind to their target, enabling the visualization and quantification of that target in living systems. This targeted approach is crucial for understanding disease mechanisms and for the development of new diagnostic tools.

Future Research Perspectives and Methodological Challenges for 8 Fluoro 2,7 Dimethylquinolin 5 Amine Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has a rich history, with several classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses being well-established. nih.govijpsjournal.com However, these traditional approaches often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.gov The future of synthesizing 8-Fluoro-2,7-dimethylquinolin-5-amine will likely focus on overcoming these limitations through the development of greener and more efficient protocols.

Modern synthetic chemistry is increasingly shifting towards sustainable practices. researchgate.net For quinoline derivatives, this includes the use of greener solvents like water or ethanol, and the employment of catalysts that can be easily recovered and reused. researchgate.netnih.gov Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and one-pot multicomponent reactions are being explored to reduce reaction times, energy consumption, and waste generation. nih.govnih.gov For instance, metal-free reaction protocols and the use of catalysts like p-toluenesulfonic acid have shown promise in the green synthesis of quinoline analogs. researchgate.net

A significant challenge in the synthesis of this compound lies in the regioselective introduction of the fluorine, amino, and two methyl groups onto the quinoline core. Future research should aim to develop synthetic strategies that offer high regioselectivity and functional group tolerance. organic-chemistry.org This could involve novel catalytic systems, such as those based on copper or nickel, which have been shown to be effective in the synthesis of polysubstituted quinolines. organic-chemistry.org The development of continuous flow processes could also offer a scalable and efficient route to this compound. nih.gov

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

Method Description Advantages Disadvantages
Classical Methods (e.g., Skraup, Friedländer) Condensation reactions typically involving anilines and α,β-unsaturated carbonyl compounds or β-ketoesters. nih.govnih.gov Well-established and can produce a variety of analogs. nih.gov Often require harsh conditions, strong acids, and can have low yields and poor atom economy. nih.gov
Green Chemistry Approaches Utilize eco-friendly solvents, catalysts, and energy sources (e.g., microwave, ultrasound). nih.govresearchgate.net Reduced waste, milder reaction conditions, shorter reaction times, and improved safety profiles. ijpsjournal.comnih.gov May require optimization for specific substrates and scaling up can be a challenge.
Metal-Catalyzed Cross-Coupling Employs transition metals like copper, nickel, or iridium to form C-C and C-N bonds. organic-chemistry.org High efficiency, broad functional group tolerance, and can be performed under milder conditions. organic-chemistry.org Potential for metal contamination in the final product and the cost of some catalysts.
One-Pot Multicomponent Reactions Combines three or more reactants in a single step to form the final product. nih.gov High atom and step economy, reduced waste, and simplified purification processes. nih.gov Finding suitable reaction conditions for multiple components can be complex.

Comprehensive Exploration of Novel Biological Targets beyond Current Applications

Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. ijpsjournal.comresearchgate.net While the specific biological profile of this compound is not extensively documented, its structural features suggest several avenues for investigation. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the amino and methyl groups can influence solubility and interactions with biological targets. researchgate.net

Future research should focus on a comprehensive screening of this compound against a diverse panel of biological targets. This could include enzymes, receptors, and protein-protein interactions implicated in various diseases. Given the prevalence of quinolines in oncology, evaluating its antiproliferative activity against different cancer cell lines would be a logical starting point. nih.govmdpi.com Similarly, its potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria should be explored. nih.gov

Beyond these established areas, there is an opportunity to investigate novel applications. For example, 8-hydroxyquinoline (B1678124) derivatives have been studied for their potential in treating neurodegenerative diseases like Alzheimer's by acting as metal chelators and inhibiting protein aggregation. nih.gov The structural similarity of this compound to these compounds suggests that its neuroprotective effects could be a fruitful area of research. Furthermore, the exploration of its activity against parasitic diseases and its potential as an inhibitor of enzymes like monoamine oxidase could uncover new therapeutic possibilities. nih.gov

Structure-activity relationship (SAR) studies will be crucial in this exploration. nih.gov By synthesizing and testing analogs of this compound with modifications at different positions, it will be possible to identify the key structural features responsible for any observed biological activity and to optimize the lead compound for improved potency and selectivity.

Advanced Spectroscopic Techniques for Real-Time Monitoring and Interaction Studies

A thorough characterization of this compound and its interactions with biological systems necessitates the use of advanced spectroscopic techniques. Standard methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound. researchgate.netbenthamdirect.com

For real-time monitoring of biological interactions, fluorescence-based assays can be particularly powerful. rsc.org Quinoline moieties are known to be part of many fluorescent probes due to their photophysical properties. rsc.org Investigating the intrinsic fluorescence of this compound or developing fluorescently labeled derivatives could enable the real-time tracking of its binding to target proteins or its localization within living cells. ceitec.eu Techniques like Förster Resonance Energy Transfer (FRET) could be employed to study binding kinetics and conformational changes in target molecules upon interaction with the compound.

Surface Plasmon Resonance (SPR) is another valuable technique for studying biomolecular interactions in real-time. mdpi.com By immobilizing a target protein on a sensor chip, SPR can be used to measure the binding affinity and kinetics of this compound without the need for labeling. This can provide crucial data on the compound's mechanism of action. mdpi.com

Vibrational spectroscopy, including Raman and IR, can also offer insights into the binding mode of the compound. researchgate.net By comparing the vibrational spectra of the free compound with that of the compound-target complex, it is possible to identify which functional groups are involved in the interaction.

Integration of Cheminformatics and Machine Learning for Predictive Modeling

Cheminformatics and machine learning are transforming the field of drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govnih.gov For a relatively unexplored compound like this compound, these computational tools can play a vital role in guiding future research.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of analogs of this compound based on their structural features. nih.gov By training machine learning algorithms on a dataset of quinoline derivatives with known activities, it is possible to create models that can prioritize which new analogs to synthesize and test. youtube.com

Molecular docking simulations can be used to predict the binding mode of this compound to the active sites of various protein targets. tees.ac.uk This can help to identify potential biological targets and to understand the key interactions that stabilize the compound-protein complex. Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic behavior of the complex over time. nih.govnih.gov

Furthermore, machine learning models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. nih.gov This can help to identify potential liabilities early in the drug discovery process and to guide the design of compounds with more favorable pharmacokinetic and safety profiles. The integration of these predictive models can significantly accelerate the research and development process, making it more efficient and cost-effective. frontiersin.org

Exploration of Stereochemical Aspects and Chiral Synthesis

Chirality is a fundamental concept in medicinal chemistry, as the different enantiomers of a chiral drug can have distinct pharmacological and toxicological properties. nih.gov While this compound itself does not possess a chiral center, the introduction of a chiral substituent or the creation of a chiral center through derivatization could lead to stereoisomers with unique biological activities.

Future research should explore the synthesis and evaluation of chiral derivatives of this compound. This could involve the introduction of a chiral amine or the use of asymmetric synthesis methods to create a stereocenter at a specific position on the quinoline scaffold. The development of chiral derivatizing reagents based on the quinoline structure has been reported and could be a valuable tool in this endeavor. asianpubs.orgresearchgate.net

The separation and individual testing of enantiomers will be critical to understanding the impact of stereochemistry on the compound's biological activity. nih.gov Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, will be essential for this purpose. asianpubs.org

By studying the stereochemical aspects of this compound derivatives, it may be possible to develop more potent and selective drug candidates with improved therapeutic indices. The identification of a eutomer (the more active enantiomer) can lead to the development of a single-enantiomer drug, which often has a better safety profile than a racemic mixture.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Fluoro-2,7-dimethylquinolin-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and amination of quinoline precursors. For example, fluorination at the 8-position could use fluoroboric acid under controlled temperatures (40–60°C), while methylation at the 2- and 7-positions may require palladium-catalyzed cross-coupling . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–10 mol% Pd), and reaction time (12–24 hrs). Monitor intermediates via TLC or HPLC to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and purity. The 8-fluorine atom shows distinct coupling patterns with adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C11_{11}H12_{12}FN2_2, expected [M+H]+^+: 203.0984).
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding reactivity .

Q. How should researchers handle discrepancies in reported solubility or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent choice (polar vs. non-polar), temperature, or impurities. Replicate experiments using standardized conditions (e.g., 25°C in DMSO/water mixtures). Cross-reference with computational solubility parameters (e.g., Hansen solubility sphere) and validate via UV-Vis spectroscopy for concentration-dependent stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.